Catalyst-Dependent Stereochemical Inversion: (S)-Enantiomer Reactivity on Raney Nickel vs. Palladium Catalysts
In catalytic hydrogenolysis, (2S)-2-phenylbutane-2-ol exhibits starkly divergent stereochemical outcomes depending on the catalyst. Over Raney nickel, the reaction proceeds with retention of configuration. In contrast, over a palladium catalyst, the same reaction proceeds with inversion of configuration. This demonstrates the profound influence of the catalyst on the stereochemical fate of this specific chiral tertiary alcohol [1].
| Evidence Dimension | Stereochemical outcome of catalytic hydrogenolysis |
|---|---|
| Target Compound Data | Retention of configuration with Raney Ni; Inversion of configuration with Pd(H) catalyst |
| Comparator Or Baseline | Same compound under different catalyst conditions |
| Quantified Difference | Qualitative switch from retention to inversion |
| Conditions | Hydrogenolysis in ethanol solution under H₂ or He atmosphere |
Why This Matters
This catalyst-dependent stereochemical duality is crucial for researchers designing synthetic routes where control over the stereochemical outcome of a benzylic C-O bond cleavage is required.
- [1] Mitsui, S., Imaizumi, S., & Esashi, Y. (1970). Stereochemistry and Mechanism of Catalytic Hydrogenation and Hydrogenolysis. III. Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives. Bulletin of the Chemical Society of Japan, 43(7), 2143-2152. View Source
